molecular formula C8H17N B1595304 N-cycloheptyl-N-methylamine CAS No. 42870-65-5

N-cycloheptyl-N-methylamine

Cat. No. B1595304
Key on ui cas rn: 42870-65-5
M. Wt: 127.23 g/mol
InChI Key: LRXSDHDEISIWQB-UHFFFAOYSA-N
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Patent
US06172061B2

Procedure details

In 1,2-dichloroethane (50 ml) were suspended cycloheptanone (2 g), methylamine hydrochloride (3 g) and triethylamine (6.2 ml), and to the suspension was added sodium triacetoxy boron hydride (5.3 g) under ice-cooling. Under nitrogen atmosphere, the mixture was stirred at room temperature over night. The solvent was evaporated, and the residue was neutralized with sodium hydroxide. The mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium chloride solution and dried with anhydrous magnesium sulfate. Under reduced pressure, the solvent was evaporated to give N-methylcycloheptylamine (1.8 g) as colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
sodium triacetoxy boron hydride
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=O)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.CN.[CH2:12]([N:14](CC)CC)C>ClCCCl>[CH3:12][NH:14][CH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCCCCC1)=O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
Cl.CN
Step Three
Name
Quantity
6.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
sodium triacetoxy boron hydride
Quantity
5.3 g
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Under nitrogen atmosphere, the mixture was stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CNC1CCCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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